molecular formula C7H5NO3 B1437390 4-Formylpyridine-3-carboxylic acid CAS No. 395645-41-7

4-Formylpyridine-3-carboxylic acid

Cat. No. B1437390
M. Wt: 151.12 g/mol
InChI Key: IZBZXXIISIPCHN-UHFFFAOYSA-N
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Description

4-Formylpyridine-3-carboxylic acid (FPyC) is a heterocyclic organic compound that belongs to the pyridine carboxylic acid family1. It has a molecular weight of 151.12 g/mol1.



Synthesis Analysis

While there are no specific synthesis methods for 4-Formylpyridine-3-carboxylic acid found, pyridine carboxylic acid derivatives have been synthesized via recyclization of a thiopyran ring using cyclic secondary amines2.



Molecular Structure Analysis

The molecular structure of 4-Formylpyridine-3-carboxylic acid is not explicitly mentioned in the search results. However, pyridinecarboxaldehydes, which include 4-formylpyridine, have been the subject of several experimental and theoretical investigations3.



Chemical Reactions Analysis

There are no specific chemical reactions involving 4-Formylpyridine-3-carboxylic acid found in the search results. However, pyridine carboxylic acid derivatives have been used in the formation of complexes with squaric acid2.



Physical And Chemical Properties Analysis

4-Formylpyridine-3-carboxylic acid has a molecular weight of 151.12 g/mol1. No other specific physical or chemical properties were found in the search results.


Scientific Research Applications

Synthesis and Reactions

The synthesis and reactions of related compounds, such as 2-Chloro-3-formylpyridine, provide insights into the chemical behavior of 4-formylpyridine-3-carboxylic acid. The study by Lynch et al. (1988) explores such syntheses, highlighting the intermediate stages and potential reactions involved in creating similar compounds (Lynch, Khan, Teo, & Pedrotti, 1988).

Supramolecular Synthons

Montis and Hursthouse (2012) investigated co-crystallizations of substituted salicylic acids with 4-aminopyridine, a compound structurally related to 4-formylpyridine-3-carboxylic acid. Their study provides insights into the types of supramolecular synthons that can form in such systems (Montis & Hursthouse, 2012).

Solid Form Screening

Braun et al. (2021) conducted a solid form screening of bipyridine isomers, offering valuable information on the solid-state forms and interaction energy calculations relevant to compounds like 4-formylpyridine-3-carboxylic acid (Braun, Hald, Kahlenberg, & Griesser, 2021).

Photophysical Properties

Krinochkin et al. (2019) explored the photophysical properties of lanthanide complexes with 4-aryl-2,2′-bipyridine-6-carboxylic acids. This research is relevant for understanding the photophysical behavior of related compounds like 4-formylpyridine-3-carboxylic acid (Krinochkin, Kopchuk, Kim, Ganebnykh, Kovalev, Santra, Majee, Zyryanov, Rusinov, & Chupakhin, 2019).

Nucleophilic Addition Studies

The study by Tan and Cocivera (1982) on the rapid addition of amino acids to 4-formylpyridine in water provides insights into the chemical interactions and equilibriums relevant to 4-formylpyridine-3-carboxylic acid (Tan & Cocivera, 1982).

Spectral Studies

Beraldo, Nacif, and West (2001) performed spectral studies on semicarbazones derived from formylpyridines, which are structurally related to 4-formylpyridine-3-carboxylic acid. These studies help understand the spectral properties of similar compounds (Beraldo, Nacif, & West, 2001).

Reducing Agent in Synthesis

Kim et al. (2010) investigated the use of various organic acids, including formic acid, as reductants in the synthesis of LiFePO4. This study provides context for the potential role of similar carboxylic acids in chemical syntheses (Kim, Cho, Kam, Kim, & Lee, 2010).

Safety And Hazards

No specific safety and hazard information for 4-Formylpyridine-3-carboxylic acid was found in the search results.


Future Directions

No specific future directions for 4-Formylpyridine-3-carboxylic acid were found in the search results. However, pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer5.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to the relevant scientific literature or consult a subject matter expert.


properties

IUPAC Name

4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZXXIISIPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654692
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylpyridine-3-carboxylic acid

CAS RN

395645-41-7
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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